molecular formula C16H17NO4 B2875939 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate CAS No. 307341-12-4

1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate

Cat. No.: B2875939
CAS No.: 307341-12-4
M. Wt: 287.315
InChI Key: IEPOURHPSUPAOX-UHFFFAOYSA-N
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Description

Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is a chemical compound that belongs to the class of isophthalate derivatives It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to an isophthalate moiety

Scientific Research Applications

Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate has several scientific research applications:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

One study found that a similar compound, “4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide”, increased monoclonal antibody production in a Chinese hamster ovary cell culture . This suggests that similar compounds could have potential applications in biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,3-dicarboxylate typically involves the reaction of 2,5-dimethylpyrrole with isophthalic acid derivatives. One common method includes the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid to form dimethyl isophthalate. This intermediate is then reacted with 2,5-dimethylpyrrole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ester groups or the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
  • Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Uniqueness

Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)isophthalate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isophthalate moiety and the substituted pyrrole ring make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

dimethyl 5-(2,5-dimethylpyrrol-1-yl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-5-6-11(2)17(10)14-8-12(15(18)20-3)7-13(9-14)16(19)21-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPOURHPSUPAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl 5-aminoisophthalate (8, 10.5 g, 50 mmol) in toluene (50 mL) was added acetonylacetone (6.18 mL, 52.5 mmol) and p-TsOH (95 mg, 0.5 mmol). The reaction mixture was heated in a Dean-Stark apparatus under reflux for 12 h. After cooling to room temperature, the mixture was concentrated with a rotary evaporator, and the resulting brown oil was purified by flash column chromatography (EtOAc/hexanes, 1:19-1:9) to give 9 (13.2 g, 46 mmol, 92%) as a white solid: 1H NMR (500 MHz, CDCl3) δ2.05 (s, 6H), 3.99 (s, 6H), 5.95 (s, 2H), 8.11 (s, 2H), 8.74 (s, 1H); 13C NMR (125 MHz, CDCl3) δ13.3, 52.9, 106.8, 128.9, 130.0, 132.0, 133.6, 139.9, 165.7; LC-MS (M+H+) calcd for C16H18NO4 288, found 288.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Name
Yield
92%

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